8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride 8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13814261
InChI: InChI=1S/C11H14N2O.ClH/c1-10(2)5-11(6-13-7-11)3-8(4-12)9(10)14;/h3,13H,5-7H2,1-2H3;1H
SMILES: CC1(CC2(CNC2)C=C(C1=O)C#N)C.Cl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol

8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC13814261

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride -

Specification

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
IUPAC Name 8,8-dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile;hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c1-10(2)5-11(6-13-7-11)3-8(4-12)9(10)14;/h3,13H,5-7H2,1-2H3;1H
Standard InChI Key UKIIKZJKKPIHRS-UHFFFAOYSA-N
SMILES CC1(CC2(CNC2)C=C(C1=O)C#N)C.Cl
Canonical SMILES CC1(CC2(CNC2)C=C(C1=O)C#N)C.Cl

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, 8,8-dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride, reflects its spirocyclic architecture, which combines a six-membered ring (incorporating an azaspiro group) with a three-membered cyclopropane-like structure. The presence of a ketone (7-oxo) and carbonitrile group enhances its reactivity, making it a candidate for further functionalization in synthetic chemistry .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2758304-16-2
Molecular FormulaC11H15ClN2O\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{O}
Molecular Weight226.70 g/mol
Storage Conditions2–8°C, sealed, dry environment

Physical properties such as melting point, boiling point, and density remain undetermined in publicly available literature . The compound is typically supplied as a solid, with pricing tiers ranging from €217.00 for 100 mg to €1,660.00 per gram .

Synthesis and Manufacturing

While detailed synthetic pathways are proprietary, the compound’s spirocyclic framework suggests a multi-step process involving cyclization reactions and functional group transformations. Spiro compounds are often synthesized via intramolecular cycloadditions or ring-closing metathesis, with subsequent modifications to introduce the carbonitrile and ketone groups . The final hydrochloride salt form is likely achieved through acid-base reactions to improve stability and solubility .

Industrial and Research Applications

The compound’s primary use lies in pharmaceutical research, where it serves as a building block for novel therapeutics. Ketones, such as the 7-oxo group in this molecule, are pivotal intermediates in synthesizing analgesics, antivirals, and antidepressants . Additionally, the carbonitrile moiety is exploited in agrochemicals and materials science, suggesting cross-disciplinary relevance .

Comparative Analysis with Related Compounds

Spirocyclic compounds share a common structural motif but exhibit diverse biological activities depending on functional groups. For example:

Table 2: Structural and Functional Comparison

Compound NameKey FeaturesApplications
7-Oxo-spiro[3.5]nonaneLacks nitrogen and carbonitrileSolvent, polymer synthesis
2-Azaspiro[3.5]nonaneNitrogen-containing ringPharmaceutical intermediates

The addition of a carbonitrile group in 8,8-dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride enhances its potential for targeted bioactivity compared to simpler spiroketones .

QuantityPrice (€)Supplier
100 mg217.00CymitQuimica
250 mg478.00CymitQuimica
1 g1,660.00CymitQuimica
100 mgNot disclosedSciSupplies

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